3-(4-Chlorophenyl)-3'-trifluoromethylpropiophenone

Übersicht

Beschreibung

The compound "3-(4-Chlorophenyl)-3'-trifluoromethylpropiophenone" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and chemical reactions that could be relevant to the synthesis and properties of similar trifluoromethylated phenyl compounds. For instance, the synthesis of various substituted phenyl compounds with trifluoromethyl groups is a common theme in these papers, which could provide insight into the methods and reactivity of such compounds .

Synthesis Analysis

The synthesis of related compounds often involves the use of reagents that can introduce trifluoromethyl groups or chlorophenyl moieties. For example, one paper describes the synthesis of a novel fluorinated aromatic diamine monomer that includes trifluoromethyl groups, which is synthesized by coupling a trifluoroacetophenone derivative with another aromatic compound . Another paper discusses the synthesis of trichloromethylated olefins, which could be related to the synthesis of chlorophenyl compounds . These methods could potentially be adapted for the synthesis of "3-(4-Chlorophenyl)-3'-trifluoromethylpropiophenone".

Molecular Structure Analysis

The molecular structure of compounds similar to "3-(4-Chlorophenyl)-3'-trifluoromethylpropiophenone" can be complex, with multiple substituents affecting the overall shape and electronic distribution. For example, the crystal and molecular structure of a difluoro hydroxyiminopropiophenone isomer was determined, showing the influence of substituents on the molecular conformation . This suggests that the molecular structure of "3-(4-Chlorophenyl)-3'-trifluoromethylpropiophenone" would also be influenced by its chlorophenyl and trifluoromethyl groups.

Chemical Reactions Analysis

The chemical reactivity of compounds containing trifluoromethyl groups can be quite distinct due to the electron-withdrawing nature of the trifluoromethyl group. For instance, the synthesis of tetrahydrothiophenes containing a trifluoromethyl group involves [3+2]-cycloaddition reactions, indicating that trifluoromethyl groups can participate in cycloaddition reactions . Additionally, the synthesis of substituted phenoxyacetic acids and their effects on hemoglobin's affinity for oxygen demonstrates the potential biological reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethylated compounds are often characterized by their high stability and reactivity due to the presence of the trifluoromethyl group. For example, fluorinated polyimides derived from a trifluoromethylated diamine exhibit good solubility in polar organic solvents and outstanding thermal and mechanical properties . This suggests that "3-(4-Chlorophenyl)-3'-trifluoromethylpropiophenone" would also have unique physical and chemical properties, potentially including high thermal stability and reactivity in organic synthesis.

Wissenschaftliche Forschungsanwendungen

1. Nonlinear Optics

- Application Summary: The compound 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one (CPP) has potential applications in nonlinear optics, confirmed by second and third harmonic generation studies at five different characteristic wavelengths .

- Methods of Application: The ground-state molecular geometry was optimized, and geometrical parameters and vibrational modes were established. The excitation energy was observed to be 326 nm (3.8 eV), calculated at the TD/B3LYP/6-31G level .

- Results: The static and dynamic polarizability of the CPP molecule were found to be many-fold higher than that of urea. The second and third harmonic generation values of the titled molecule were found to be 56 and 158 times higher than the standard urea molecule, respectively, computed at the same wavelength (i.e., 1064.13 nm) .

2. Synthesis of Isoxazoline Sulfonate

- Application Summary: A novel single crystal of (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate was synthesized via a one-pot sequential strategy under sonication .

- Methods of Application: The single crystal was investigated using X-ray diffraction analysis. Hydrogen bonding between C–H···O and C–H···N produced a layer structure in the crystal .

- Results: According to a Hirshfeld surface analysis, interactions H···H (28.9%), H···O/O···H (26.7%) and H···C/C···H (15.8%) made the largest contributions to crystal packing .

3. Synthesis of Pyrazole Derivative

- Application Summary: The compound 3-(4-chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole was synthesized and its crystal structure was presented .

- Methods of Application: The crystal structure of the compound was presented in the orthorhombic space group Pca 21 and formed racemic crystals .

- Results: The compound was found to have excellent selectivity for Ag+ detection .

4. Synthesis of Biologically Relevant Triazoles

- Application Summary: The compound N-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine was synthesized and found to have remarkable potency (IC50 of 0.023 μM), making it substantially more potent than any other IDO1 inhibitor .

- Methods of Application: The synthesis of this compound differs from all other methods .

- Results: This compound could be a potential candidate for further development as an IDO1 inhibitor .

5. Biological Potential of Indole Derivatives

- Application Summary: Indole derivatives, including those with a 4-chlorophenyl group, have been found in many important synthetic drug molecules and have shown clinical and biological applications .

- Methods of Application: Various scaffolds of indole have been synthesized for screening different pharmacological activities .

- Results: Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

6. Nonlinear Optics

- Application Summary: The compound 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one (CPP) has potential applications in nonlinear optics .

- Methods of Application: The ground-state molecular geometry was optimized, and geometrical parameters and vibrational modes were established .

- Results: The static and dynamic polarizability of the CPP molecule were found to be many-fold higher than that of urea .

4. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles

- Application Summary: The compound N-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine was synthesized and found to have remarkable potency (IC50 of 0.023 μM), making it substantially more potent than any other IDO1 inhibitor .

- Methods of Application: The synthesis of this compound differs from all other methods .

- Results: This compound could be a potential candidate for further development as an IDO1 inhibitor .

5. Biological Potential of Indole Derivatives

- Application Summary: Indole derivatives, including those with a 4-chlorophenyl group, have been found in many important synthetic drug molecules and have shown clinical and biological applications .

- Methods of Application: Various scaffolds of indole have been synthesized for screening different pharmacological activities .

- Results: Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

6. Nonlinear Optics

- Application Summary: The compound 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one (CPP) has potential applications in nonlinear optics .

- Methods of Application: The ground-state molecular geometry was optimized, and geometrical parameters and vibrational modes were established .

- Results: The static and dynamic polarizability of the CPP molecule were found to be many-fold higher than that of urea .

Zukünftige Richtungen

The study of new compounds like “3-(4-Chlorophenyl)-3’-trifluoromethylpropiophenone” is crucial for the development of new drugs and materials. Future research could focus on exploring its potential biological activities, as well as optimizing its synthesis and characterizing its physical and chemical properties .

Eigenschaften

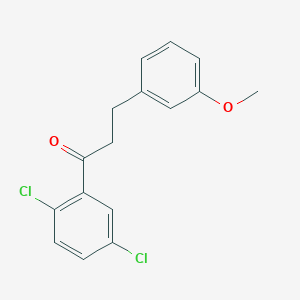

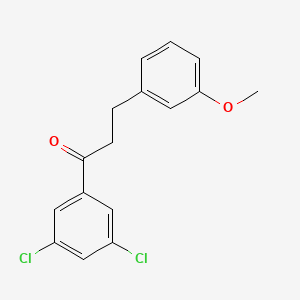

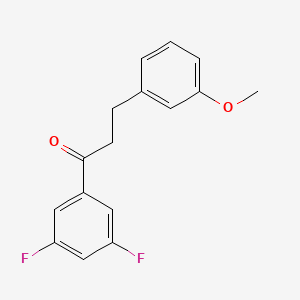

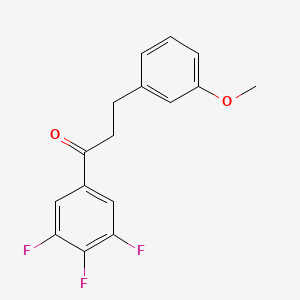

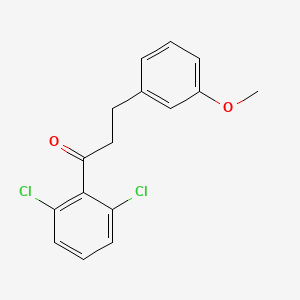

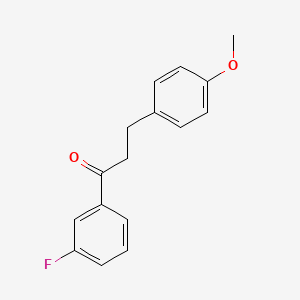

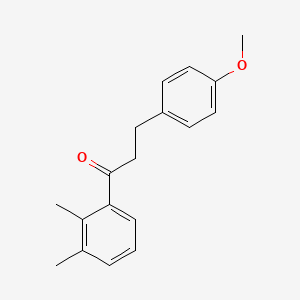

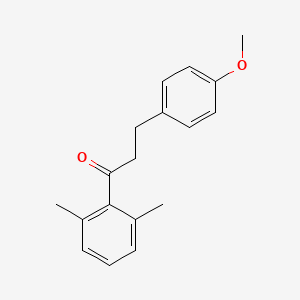

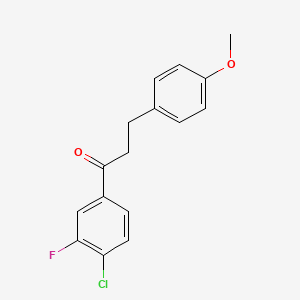

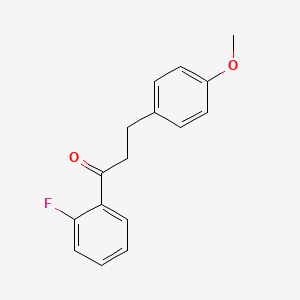

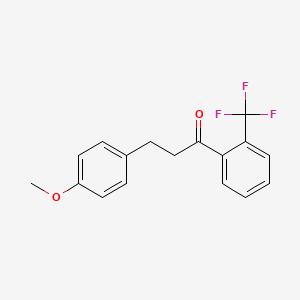

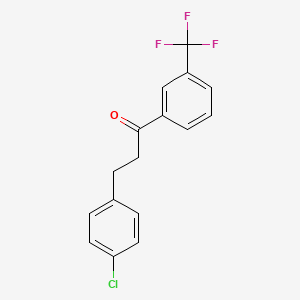

IUPAC Name |

3-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClF3O/c17-14-7-4-11(5-8-14)6-9-15(21)12-2-1-3-13(10-12)16(18,19)20/h1-5,7-8,10H,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPFPOMNAPGTRMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644488 | |

| Record name | 3-(4-Chlorophenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)-3'-trifluoromethylpropiophenone | |

CAS RN |

898788-27-7 | |

| Record name | 1-Propanone, 3-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898788-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Chlorophenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.